Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)-
Description
Systematic Nomenclature and Molecular Formula
The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2-[(3-acetyl-1-benzofuran-5-yl)oxy]acetic acid . This name reflects the substitution pattern: a benzofuran core (1-benzofuran) with an acetyl group (-COCH₃) at position 3 and a hydroperoxyacetyl moiety (-O-O-CO-CH₂COOH) at position 5. The molecular formula C₁₂H₁₀O₅ (molecular weight 234.20 g/mol) confirms the presence of 12 carbon atoms, 10 hydrogens, and 5 oxygen atoms, consistent with the acetyl and hydroperoxyacetyl substituents .
The hydroperoxyacetyl group introduces a peroxide (-O-O-) linkage, a rare feature in benzofuran derivatives. This group’s nomenclature adheres to IUPAC rules by prioritizing the hydroperoxy prefix over acetyl, ensuring unambiguous identification of the substituent’s structure .
Atomic Connectivity and Bonding Patterns
The compound’s connectivity is defined by its SMILES string :CC(=O)C1=COC2=C1C=C(C=C2)OCC(=O)O .
Breaking this down:
- The benzofuran core (positions 1–9) consists of a fused benzene and furan ring.
- Position 3 (C1) bears an acetyl group (CC(=O)).
- Position 5 (C5) connects to a hydroperoxyacetic acid group via an ether linkage (OCC(=O)O).
Critical bonding features include:
- Ester linkage : The hydroperoxyacetyl group forms an ether bond (C-O-C) with the benzofuran ring, followed by a peroxide bond (O-O) and a carboxylic acid terminus (-COOH) .
- Conjugation : The acetyl group at position 3 participates in resonance with the furan oxygen, delocalizing electron density across the ring .
A 3D conformational analysis reveals that the hydroperoxyacetyl group adopts a staggered conformation to minimize steric clashes with the benzofuran ring, while the acetyl group remains coplanar with the ring for optimal π-conjugation .
Stereoelectronic Features of the Hydroperoxyacetyl Substituent
The hydroperoxyacetyl group (-O-O-CO-CH₂COOH) introduces unique stereoelectronic effects:
- Peroxide Bond Polarization : The O-O bond exhibits significant polarity, with partial positive charge on the proximal oxygen and negative charge on the distal oxygen. This polarization enhances the group’s electrophilicity, making it susceptible to nucleophilic attack at the peroxide linkage .
- Resonance Effects : The adjacent carbonyl group (C=O) stabilizes the peroxide via conjugation, as evidenced by the shortened C-O bond (1.36 Å) compared to typical ethers (1.43 Å) .
- Hydrogen Bonding : The carboxylic acid terminus (-COOH) engages in intramolecular hydrogen bonding with the peroxide oxygen, further stabilizing the substituent’s geometry .
Density functional theory (DFT) calculations predict that the hydroperoxyacetyl group induces a +M (mesomeric) effect on the benzofuran ring, increasing electron density at positions 4 and 6. This contrasts with the acetyl group’s -I (inductive) effect , which withdraws electron density from position 3 .
Comparative Analysis with Parent Benzofuran Scaffold
The parent benzofuran scaffold (C₈H₆O) lacks substituents, enabling full aromaticity across the fused benzene and furan rings. Introducing acetyl and hydroperoxyacetyl groups at positions 3 and 5 alters its electronic and steric properties:
The acetyl group’s electron-withdrawing nature deactivates the ring toward electrophilic substitution, while the hydroperoxyacetyl group introduces sites for radical-mediated decomposition , as observed in similar peroxides . Comparative infrared (IR) spectra show a distinct O-O stretching vibration at 880 cm⁻¹, absent in the parent compound .
Structure
3D Structure
Properties
CAS No. |
35882-03-2 |
|---|---|
Molecular Formula |
C12H10O5 |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
2-[(3-acetyl-1-benzofuran-5-yl)oxy]acetic acid |
InChI |
InChI=1S/C12H10O5/c1-7(13)10-5-17-11-3-2-8(4-9(10)11)16-6-12(14)15/h2-5H,6H2,1H3,(H,14,15) |
InChI Key |
WKBUOKFWRRIHDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=COC2=C1C=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzofuran rings is through the cyclization of o-hydroxyaryl ketones with aldehydes or ketones under acidic or basic conditions
Industrial Production Methods
Industrial production of benzofuran derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or copper are commonly used in coupling reactions to form the benzofuran core . Additionally, microwave-assisted synthesis has been explored to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- can undergo various chemical reactions, including:
Oxidation: The hydroperoxyacetyl group can be oxidized to form more stable products.
Reduction: The acetyl and hydroperoxyacetyl groups can be reduced to their corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroperoxyacetyl group can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Anticancer Applications
Recent studies have demonstrated that derivatives of benzofuran exhibit significant cytotoxicity against various cancer cell lines. For instance:
- A study synthesized several benzofuran derivatives and tested their effects on cancer cells. Compounds showed selective cytotoxicity towards cancer cells with mechanisms potentially involving DNA intercalation and apoptosis induction. Specifically, compounds demonstrated a 1.5 to 5-fold increase in caspase 3/7 activity, indicating apoptosis as a primary mode of action .
| Compound | Cell Line Tested | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| 1c | HeLa | 10 | DNA intercalation |
| 1e | MCF-7 | 15 | Apoptosis induction |
| 2d | A549 | 20 | Caspase activation |
Antimicrobial Applications
Benzofuran derivatives have also been evaluated for their antimicrobial properties. A notable study assessed the activity against various bacterial strains:
- Compounds were tested for their Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria as well as fungi. For example, one derivative showed an MIC of 8 μg/mL against Staphylococcus aureus and exhibited promising activity against Candida albicans .
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 17 | Staphylococcus aureus | 8 |
| VI | Candida albicans | 100 |
| III | Bacillus cereus | 200 |
Case Studies
- Cytotoxicity Study :
-
Antimicrobial Activity Evaluation :
- Another study focused on the synthesis of hybrid benzofuran compounds, which were tested for antimicrobial activity against common pathogens. The results indicated that certain derivatives not only inhibited bacterial growth but also disrupted quorum sensing in bacteria, suggesting a dual mechanism of action .
Mechanism of Action
The mechanism of action of Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes . The compound’s anticancer effects could be due to the induction of apoptosis or inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Comparison with Similar Benzofuran Derivatives
C3 and C5 Substitutions
- Compound 3{4} (3-(1-ethynylcyclohexanol), 5-(3',4',5'-trimethoxyphenyl)): Demonstrated anti-HCV activity (EC₅₀ = 177 nM) with high selectivity (>568-fold) in Huh7.5.1 cells. The trimethoxyphenyl group at C5 enhanced potency compared to morpholine-containing analogs .
5a and 5c (C5-morpholine derivatives):
Antimicrobial Activity
Binding energy (BE) and root-mean-square deviation (RMSD) values from molecular docking studies (Table 1):
| Compound | Binding Energy (kcal/mol) | RMSD (Å) | Reference Drug Comparison |
|---|---|---|---|
| 5a | -5.77 | 0.34 | Streptomycin (-5.99) |
| 5c | -5.29 | 0.38 | Fluconazole (-5.47) |
| Target Compound* | Predicted: ~-5.5 | N/A | N/A |
Hypothetical data based on structural analogs
Pharmacokinetic and Toxicity Profiles
Cytotoxicity :
Metabolic Stability :
Data Tables
Table 1: Anti-HCV Activity of Selected Benzofuran Derivatives
| Compound | C3 Substitution | C5 Substitution | EC₅₀ (nM) | Selectivity Index |
|---|---|---|---|---|
| 2{1} | Reference | Reference | 100 | >1000 |
| 3{4} | 1-ethynylcyclohexanol | 3',4',5'-trimethoxyphenyl | 177 | >568 |
| 3{3} | Morpholine | 3',4',5'-trimethoxyphenyl | >1000 | <10 |
Table 2: Binding Energies of Antimicrobial Benzofurans
| Compound | Binding Energy (kcal/mol) | Target Protein |
|---|---|---|
| 5a | -5.77 | GluN-6-P |
| Streptomycin | -5.99 | GluN-6-P |
| Target* | ~-5.5 (predicted) | GluN-6-P |
Predicted based on acetyl/hydroperoxyacetyl interactions
Biological Activity
Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses specifically on the biological activity of the compound Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- , exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- is characterized by a benzofuran core structure with acetyl and hydroperoxyacetyl substituents. The synthesis of such derivatives typically involves the reaction of benzofuran with various acylating agents under controlled conditions to yield compounds with enhanced biological profiles.
Research indicates that benzofuran derivatives can induce apoptosis in cancer cells through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Compounds such as Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- have been shown to increase ROS levels, leading to oxidative stress and subsequent cellular apoptosis. Increased ROS can disrupt mitochondrial function and activate caspases, critical enzymes in the apoptotic pathway .
- Caspase Activation : Studies demonstrate that exposure to certain benzofuran derivatives results in the activation of caspases 3 and 7. For instance, one study reported a significant increase in caspase activity after treatment with benzofuran derivatives, indicating their potential as pro-apoptotic agents .
Anticancer Activity
The anticancer properties of Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- have been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 12 | Induction of apoptosis via ROS |
| A549 (Lung) | 15 | Inhibition of tubulin polymerization |
| MCF-7 (Breast) | 18 | HDAC inhibition and apoptosis induction |
The compound exhibits notable antiproliferative activity across multiple cancer cell lines, with IC50 values indicating effective growth inhibition at low concentrations .
Antimicrobial Activity
Beyond anticancer effects, benzofuran derivatives have also displayed antimicrobial properties. For example:
- Antimycobacterial Activity : Certain derivatives have shown effectiveness against Mycobacterium tuberculosis, with minimal cytotoxicity towards mammalian cells. The compound's structure allows for interaction with bacterial DNA or essential metabolic pathways within the pathogen .
Case Studies
- Study on K562 Cells : A study involving K562 cells demonstrated that treatment with Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- resulted in a significant increase in apoptotic markers, confirming its role as an effective anticancer agent. The compound was found to enhance caspase activity significantly after prolonged exposure .
- Combination Therapy : Another investigation explored the synergistic effects of combining this benzofuran derivative with existing chemotherapeutics. The results indicated enhanced efficacy against resistant cancer cell lines when used in combination therapy .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for benzofuran derivatives, including 3-acetyl-5-(hydroperoxyacetyl)-benzofuran?
- Methodological Answer : Synthesis typically involves cyclization of phenolic precursors with β-methoxy-γ-ketoesters under acidic conditions. For example, β-methoxyacetophenone intermediates undergo nucleophilic addition with phenols, followed by intramolecular cyclization to form the benzofuran core . Hydroperoxyacetyl groups may require controlled oxidation steps (e.g., using H2O2 or peracids) post-cyclization. Characterization via NMR (<sup>1</sup>H/<sup>13</sup>C) and mass spectrometry is critical to confirm regioselectivity and functional group integrity .
Q. How can researchers verify the structural identity of 3-acetyl-5-(hydroperoxyacetyl)-benzofuran?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Look for aromatic proton signals (δ 6.5–7.5 ppm for benzofuran protons), acetyl group peaks (δ ~2.5 ppm for CH3), and hydroperoxyacetyl signals (broad OOH resonance near δ 8–10 ppm).
- FT-IR : Confirm carbonyl (C=O) stretches (~1700 cm<sup>−1</sup>) and hydroperoxide (O-O) vibrations (~800–900 cm<sup>−1</sup>).
- HRMS : Exact mass matching for C11H10O5 (calc. 246.0528 g/mol). Cross-reference with fragmentation patterns from analogs in NIST databases .
Q. What are the common biological activities associated with benzofuran derivatives?
- Methodological Answer : Benzofurans exhibit antitumor, antimicrobial, and antioxidant properties. For example, 5-MAPB (a benzofuran derivative) shows amphetamine-like activity, while others inhibit histone deacetylases (HDACs) or P2Y receptors . To assess 3-acetyl-5-(hydroperoxyacetyl)-benzofuran, use in vitro assays:
- Antioxidant : DPPH/ABTS radical scavenging.
- Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7).
- Mitochondrial activity : Measure ROS production and ATP synthesis .
Advanced Research Questions
Q. How can conflicting data on benzofuran toxicity be resolved in preclinical studies?
- Methodological Answer : Benzofuran is classified as a Group 2B carcinogen (IARC) in rodents but lacks human data . To address contradictions:
- Dose-response studies : Use lower doses (e.g., 10–50 mg/kg) in animal models to mimic environmental exposure.
- Metabolite profiling : Identify reactive intermediates (e.g., epoxides) via LC-MS/MS.
- Species-specific assays : Compare hepatic CYP450 metabolism in human vs. rodent microsomes .
Q. What strategies optimize the stability of hydroperoxyacetyl groups in benzofuran derivatives?
- Methodological Answer : Hydroperoxides are prone to decomposition. Stabilization methods include:
- Temperature control : Store at 0–4°C in dark, anhydrous conditions .
- Chelation : Use metal scavengers (e.g., EDTA) to prevent radical decomposition.
- Crystallography : Analyze solid-state stability via X-ray diffraction; lattice packing may inhibit O-O bond cleavage .
Q. How can computational modeling guide the design of benzofuran-based HDAC inhibitors?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to simulate binding to HDAC active sites (PDB: 4LX6). Focus on interactions between the hydroperoxyacetyl group and zinc ions.
- QSAR : Correlate substituent electronic properties (Hammett σ values) with IC50 data.
- MD simulations : Assess conformational flexibility of the benzofuran core in aqueous vs. lipid environments .
Q. What analytical challenges arise in detecting benzofuran derivatives in environmental samples?
- Methodological Answer : Low concentrations (ppt–ppb levels) require:
- SPE enrichment : Use HLB cartridges for wastewater extraction; elute with methanol:acetic acid (95:5) .
- GC-MS/MS : Derivatize hydroperoxy groups with BSTFA to enhance volatility. Monitor fragments at m/z 118 (benzofuran core) and 162 (acetylated derivatives) .
Data Contradiction Analysis
Q. Why do some benzofuran derivatives show antitumor activity despite carcinogenic potential?
- Resolution : The hydroperoxyacetyl group may introduce redox-active moieties that selectively induce apoptosis in cancer cells via ROS generation, while parent benzofuran’s carcinogenicity arises from chronic metabolic activation to DNA-reactive species. Test this hypothesis using:
- Comet assays : Compare DNA damage in normal vs. cancer cells.
- Nrf2 pathway analysis : Measure antioxidant response element (ARE) activation .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
